molecular formula C16H17N5 B2743237 1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2380166-77-6

1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2743237
CAS No.: 2380166-77-6
M. Wt: 279.347
InChI Key: MOGRECYDYMBFBO-UHFFFAOYSA-N
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Description

1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a heterocyclic compound that combines the structural elements of benzimidazole and azetidine with a pyrimidine ring. This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Properties

IUPAC Name

1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-2-12-7-17-16(18-8-12)20-9-13(10-20)21-11-19-14-5-3-4-6-15(14)21/h3-8,11,13H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGRECYDYMBFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CC(C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves the condensation of ortho-phenylenediamine with benzaldehydes, followed by cyclization and functionalization steps. The reaction conditions often include the use of sodium metabisulphite as an oxidation agent in a solvent mixture under mild conditions . The structure of the obtained compounds is confirmed using techniques such as FTIR, NMR, and HRMS .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological activities depending on the substituents introduced.

Scientific Research Applications

1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can mimic the properties of DNA bases, allowing it to interfere with nucleic acid synthesis and function . This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

    Benzimidazole: A core structure found in many biologically active molecules.

    Azetidine: A four-membered ring structure that imparts unique chemical properties.

    Pyrimidine: A nitrogen-containing heterocycle found in nucleic acids.

Uniqueness: 1-[1-(5-ethylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of these three structural elements, which enhances its potential for diverse biological activities and chemical reactivity .

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